Phalloidin-AMCA Conjugate
Description
Historical Context of Phalloidin (B8060827) Isolation and Initial Characterization
Phalloidin was one of the first cyclic peptides to be identified by scientists. wikipedia.org Its discovery and isolation trace back to 1937, when Feodor Lynen and Ulrich Wieland crystallized the compound from the death cap mushroom, Amanita phalloides. wikipedia.org Phalloidin belongs to a class of toxins known as phallotoxins, which are found in this particular mushroom. wikipedia.org
The initial characterization of its structure proved to be a significant challenge. wikipedia.org Phalloidin is a rigid, bicyclic heptapeptide, meaning it consists of seven amino acids arranged in a two-ring structure. wikipedia.orgnih.gov A particularly unusual feature is a tryptathionine bridge, a covalent bond between a cysteine and a tryptophan residue, which had not been previously characterized and complicated the structural elucidation. wikipedia.orgnih.gov Researchers used UV spectroscopy to confirm the presence of a sulfur atom within this linkage. wikipedia.org The complete amino acid sequence of a desulfurized, linear version of the peptide was eventually determined in 1955 through Edman degradation. wikipedia.org Its profound and specific interaction with actin was later recognized, paving the way for its use in cell biology. nih.gov
Evolution of Phalloidin Derivatives for Biological Staining
Scientists quickly recognized the potential of phalloidin as a staining reagent due to its remarkably high and selective affinity for F-actin over its monomeric form, G-actin. wikipedia.orgaatbio.com However, native phalloidin is not readily taken up by living cells, limiting its utility. wikipedia.org This limitation spurred the development of phalloidin derivatives. google.com By chemically modifying the phalloidin molecule, researchers could create versions with improved properties, most notably by attaching fluorescent tags. wikipedia.orgnih.gov
These fluorescently-labeled phalloidin derivatives became invaluable tools for visualizing actin filaments in fixed and permeabilized cells for light microscopy. wikipedia.orginterchim.fr Compared to the alternative method of using antibodies to stain actin, phalloidin conjugates offer several distinct advantages. aatbio.com They are significantly smaller molecules (<2 kDa) than antibodies, which allows for denser labeling of the actin filaments, resulting in more detailed and higher-resolution images. aatbio.comaatbio.com Furthermore, the binding of phalloidin is highly specific with negligible nonspecific binding, which produces a high-contrast image with minimal background noise. aatbio.com The binding properties are also conserved across a wide variety of species, including both animals and plants. aatbio.comstemcell.com
Strategic Role of the AMCA Fluorophore in Phalloidin Conjugate Design
The selection of a fluorophore for conjugation to phalloidin is a critical decision that dictates the applications of the resulting probe. AMCA (Aminomethylcoumarin acetate) is a popular choice due to its distinct and advantageous fluorescent properties. interchim.fr It is one of the brightest blue-emitting fluorescent dyes available for bioconjugation. broadpharm.comlumiprobe.com
The strategic importance of AMCA lies in its spectral characteristics, which are ideal for multicolor imaging experiments. broadpharm.comlumiprobe.com AMCA has an excitation maximum around 346-353 nm and an emission maximum in the blue region of the spectrum, around 434-442 nm. caymanchem.cominterchim.fr This blue emission has minimal spectral overlap with green, yellow, or red-emitting fluorophores, which are commonly used to label other cellular structures. broadpharm.comlumiprobe.com This separation prevents signal bleed-through between channels, allowing for clear and unambiguous simultaneous visualization of multiple targets within a cell. broadpharm.com
Beyond its color, AMCA exhibits other favorable properties. It has a relatively large Stokes shift, which is the difference between the excitation and emission maxima, aiding in the effective detection of the emitted light. broadpharm.comlumiprobe.com It is also highly resistant to photobleaching compared to other dyes like fluorescein (B123965), allowing for longer exposure times during imaging. interchim.frcaymanchem.com Additionally, its fluorescence is stable and independent of pH in the range of 4 to 10, adding to its reliability in various experimental buffer conditions. broadpharm.comlumiprobe.comlumiprobe.com
Research Findings
| Property | Value | Source(s) |
| Fluorophore | AMCA (Aminomethylcoumarin acetate) | interchim.frbroadpharm.com |
| Excitation Maximum | ~346 - 353 nm | caymanchem.cominterchim.frinterchim.fr |
| Emission Maximum | ~434 - 442 nm | caymanchem.cominterchim.frinterchim.fr |
| Color | Blue | interchim.frbroadpharm.com |
| Key Advantages | Bright fluorescence, high photostability, pH-independent fluorescence (pH 4-10), minimal spectral overlap with green/red dyes. | interchim.frbroadpharm.comlumiprobe.com |
| Primary Application | Multi-color fluorescence microscopy for visualizing F-actin. | interchim.frbroadpharm.com |
Properties
Molecular Formula |
C47H58N10O13S |
|---|---|
Molecular Weight |
1003.1 |
InChI |
InChI=1S/C47H58N10O13S/c1-20-26-11-10-24(48)12-35(26)70-46(68)28(20)15-36(60)49-19-47(5,69)16-32-41(64)50-22(3)39(62)56-37(23(4)58)43(66)54-33-18-71-44-29(27-8-6-7-9-30(27)55-44)14-31(40(63)53-32)52-38(61)21(2)51-42(65)34-13-25(59)17-57(34)45(33)67/h |
InChI Key |
KMGLGIMFGSJINT-UHFFFAOYSA-N |
SMILES |
NC1=CC=C2C(OC(C(CC(NCC(O)(C)CC(C(NC(C(NC(C(O)C)C(N3)=O)=O)C)=O)NC(C4NC(C(NC(C(CC(O)C5)N5C(C3CSC6=C(C4)C7=C(C=CC=C7)N6)=O)=O)C)=O)=O)=O)=C2C)=O)=C1 |
Synonyms |
Phalloidin-Aminomethylcoumarin Conjugate |
Origin of Product |
United States |
Molecular Interactions and F Actin Binding Mechanisms
Specificity of Phalloidin (B8060827) Binding to Filamentous Actin Subunits
Phalloidin exhibits a remarkable specificity for the polymeric form of actin, F-actin, over its monomeric counterpart, G-actin. thermofisher.com This selective binding is a cornerstone of its application as a staining agent for the actin cytoskeleton. The binding site for phalloidin is located at the interface between adjacent actin subunits within the filament, effectively acting as a molecular "glue." nih.govthermofisher.com This interaction involves multiple contact points, contributing to the high affinity of the binding.
Cryo-electron microscopy studies have provided detailed insights into the binding pocket, revealing that phalloidin nestles in a groove formed by at least two, and potentially three, actin monomers. thermofisher.com This positioning allows it to bridge subunits both along the long-pitch helix and between adjacent strands. thermofisher.com The amino acid residues on actin that are crucial for this interaction are highly conserved across different species, which explains the broad applicability of phalloidin for staining actin in a wide variety of organisms, from mammals to plants. abcam.comcytoskeleton.com
Mechanistic Insights into Actin Filament Stabilization
The binding of phalloidin to F-actin confers a significant stabilizing effect on the filament. nih.gov This stabilization is achieved primarily by preventing the depolymerization of actin subunits from both the pointed and barbed ends of the filament. nih.gov Mechanistically, phalloidin locks the actin subunits into a conformation that is unfavorable for dissociation. By binding at the interface of actin protomers, it reinforces the lateral and longitudinal contacts within the filament, thereby increasing its structural integrity. nih.govthermofisher.com
This stabilization is so pronounced that phalloidin-treated filaments are resistant to various depolymerizing conditions and agents. Phalloidin significantly lowers the critical concentration for actin polymerization, the concentration of G-actin at which polymerization and depolymerization are balanced. nih.govnih.gov This shift in equilibrium strongly favors the filamentous state. The stabilization also manifests as an increased resistance to physical disruption, such as from sonication, and to chemical-induced depolymerization. nih.gov
Influence on F-Actin ATP Hydrolysis Dynamics
The polymerization of actin is intricately linked to the hydrolysis of adenosine (B11128) triphosphate (ATP) bound to the actin monomers. Phalloidin has been shown to exert a significant influence on this process. Research indicates that phalloidin inhibits the ATP hydrolysis activity of F-actin. nih.gov
Stoichiometric Ratios in Phalloidin-Actin Complex Formation
The precise stoichiometric ratio of phalloidin to actin subunits in the complex has been a subject of detailed investigation, with some studies suggesting different ratios under various experimental conditions.
A significant body of literature, particularly in the context of fluorescently labeled phalloidin used for cell staining, reports a binding stoichiometry of approximately one phalloidin molecule per actin subunit. nih.govabcam.com This 1:1 ratio is supported by equilibrium binding measurements with tetramethylrhodaminyl-phalloidin (TRITC-phalloidin), which demonstrated a saturation of binding at this molar ratio. biotium.com
These differing findings suggest that the effective stoichiometric ratio may be influenced by the specific experimental conditions and the method of measurement. While a 1:1 ratio is often functionally relevant for saturation in staining applications, the 1:2 ratio observed under conditions of physical or thermal stress highlights the potent stabilizing effect that a single phalloidin molecule can exert over multiple actin subunits.
Advanced Methodologies for Actin Cytoskeleton Visualization
Applications in Conventional Fluorescence Microscopy
Phalloidin-AMCA conjugate is widely utilized in conventional fluorescence microscopy for the specific and stable labeling of F-actin in fixed and permeabilized cells and tissues. aatbio.comabcam.com The aminomethylcoumarin acetate (AMCA) fluorophore is a blue fluorescent dye with excitation and emission maxima typically around 346 nm and 434 nm, respectively. caymanchem.com This property allows for its use in multicolor imaging experiments alongside other fluorescent probes.
Confocal Laser Scanning Microscopy for Three-Dimensional Reconstruction
Confocal laser scanning microscopy (CLSM) offers significant advantages over widefield microscopy by rejecting out-of-focus light, resulting in images with improved resolution and contrast. When coupled with this compound staining, CLSM allows for the detailed, high-resolution visualization of F-actin architecture within thick specimens. By acquiring a series of optical sections at different focal planes (a process known as z-stacking), a three-dimensional model of the actin cytoskeleton can be computationally reconstructed. This enables a detailed spatial analysis of complex actin networks, such as those involved in cell-cell junctions, membrane ruffling, and the formation of lamellipodia and filopodia.
| Property | Value |
| Target | Filamentous Actin (F-actin) |
| Fluorophore | Aminomethylcoumarin Acetate (AMCA) |
| Excitation Maximum | ~346 nm |
| Emission Maximum | ~434 nm |
| Fluorescence Color | Blue |
Integration with Super-Resolution Imaging Techniques
Super-resolution microscopy encompasses a range of techniques that overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. ibidi.com Fluorescently labeled phalloidin (B8060827) is a standard reagent for many of these advanced imaging modalities. plos.org
Structured Illumination Microscopy (SIM) for F-Actin Detail
Structured Illumination Microscopy (SIM) achieves a twofold improvement in resolution compared to conventional microscopy by illuminating the sample with a patterned light. thermofisher.com The interaction of the illumination pattern with the sample generates moiré fringes, and computational analysis of these fringes allows for the reconstruction of a super-resolved image. Phalloidin conjugates are suitable for SIM, allowing for the visualization of finer details of the actin network, such as the organization of individual actin filaments within denser structures that would be blurred in conventional microscopy.
Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM) for Nanoscale Resolution
Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) are two powerful super-resolution techniques that achieve even higher resolution. researchgate.net
STED microscopy uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. thermofisher.com
STORM , a single-molecule localization microscopy (SMLM) technique, relies on the stochastic activation of photoswitchable fluorophores. thermofisher.comnih.gov By imaging only a sparse subset of fluorophores at any given time, their positions can be determined with high precision, and a super-resolved image is reconstructed from thousands of frames. nih.gov
While phalloidin conjugates are widely used in these techniques, the choice of fluorophore is critical. For STORM, photoswitchable dyes are required. Although AMCA is not a typical STORM dye, the principle of using phalloidin to target F-actin is central to the application. Phalloidin conjugated to appropriate dyes like Alexa Fluor 647 is commonly used for dSTORM (direct STORM). plos.orgnih.gov The high specificity and binding affinity of phalloidin make it an indispensable tool for targeting the actin cytoskeleton for nanoscale imaging with these methods.
| Technique | Principle | Typical Resolution | Applicability with Phalloidin Conjugates |
| Widefield | Full sample illumination | ~250 nm | Yes |
| Confocal (CLSM) | Pinhole rejects out-of-focus light | ~200 nm | Yes |
| SIM | Patterned illumination and computational reconstruction | ~120 nm | Yes |
| STED | Depletion laser narrows the excitation spot | 50-80 nm | Yes (with suitable fluorophores) |
| STORM/SMLM | Stochastic activation and localization of single molecules | 20-50 nm | Yes (with photoswitchable fluorophores) |
Utility in Expansion Microscopy (ExM) for Enhanced Visualization
Expansion Microscopy (ExM) is a relatively recent technique that achieves super-resolution imaging by physically expanding the biological sample itself before imaging with a conventional microscope. nih.gov The sample is embedded in a swellable hydrogel, digested to remove components that resist expansion, and then expanded isotropically in water.
A significant challenge in applying ExM to the actin cytoskeleton has been the inefficient anchoring of standard phalloidin conjugates to the hydrogel, leading to signal loss during expansion. nih.govkuleuven.be To address this, novel approaches have been developed, such as the use of trifunctional linkers, termed TRITON. nih.govkuleuven.be These linkers simultaneously bind to phalloidin, contain a fluorescent reporter, and possess a chemical group (like an acrylate) that can be covalently incorporated into the expanding polymer gel. nih.govresearchgate.net This strategy ensures the retention of the fluorescent signal associated with F-actin throughout the expansion process, enabling the detailed visualization of actin filament organization at nanoscale resolution on standard confocal microscopes. nih.govkuleuven.be
Quantitative Analysis of Actin Morphology and Distribution
Fluorescently labeled phalloidins are instrumental in quantifying the amount of F-actin within cells. thermofisher.com The fluorescence intensity of Phalloidin-AMCA, when imaged under controlled conditions, is directly proportional to the amount of filamentous actin. This allows researchers to measure changes in F-actin content in response to specific stimuli. For instance, studies have quantified a significant increase in F-actin fluorescence in endothelial cells following treatment with cytokines, indicating a reorganization of the actin cytoskeleton. nih.gov
Beyond simple intensity measurements, sophisticated image analysis algorithms can extract a wealth of quantitative data from images of Phalloidin-AMCA stained cells. These parameters include the length, width, orientation, and density of actin stress fibers. nih.govresearchgate.net Such detailed analysis enables the characterization of distinct cellular phenotypes based on cytoskeletal architecture. researchgate.netresearchgate.net For example, computational tools can distinguish between cells with cortical actin and those with prominent stress fibers, and quantify the percentage of cells in each class. researchgate.net
In neuroscience research, the quantification of F-actin puncta in neurons stained with phalloidin conjugates serves as a valuable method for assessing synaptic integrity. nih.govnih.govyoutube.com These bright puncta represent various dendritic structures, including mature and immature spines. nih.gov By counting the number and density of these puncta along dendrites, researchers can quantitatively assess changes in synaptic structures in response to experimental conditions.
The effects of pharmacological agents that target the actin cytoskeleton are often evaluated using quantitative analysis of phalloidin-stained cells. Treatment with actin-destabilizing agents like Latrunculin A or Cytochalasin D leads to a quantifiable disruption of the actin filament network. researchgate.netresearchgate.netnih.gov Conversely, actin-stabilizing compounds such as Jasplakinolide (B32604) induce a noticeable increase in actin filament bundling and the formation of actin aggregates, changes that can be precisely measured. researchgate.netnih.govnih.gov
The following data tables illustrate the types of quantitative findings that can be obtained from the analysis of cells stained with phalloidin conjugates.
Detailed Research Findings
Table 1: Quantification of F-actin Fluorescence Intensity in Endothelial Cells Treated with Cytokines
This table presents data on the change in F-actin content in a mouse endothelial cell line (MS1) after a 3-hour treatment with various cytokines. F-actin was stained with a fluorescent phalloidin conjugate, and the mean fluorescence intensity was quantified using confocal microscopy and image analysis software. The results are expressed as a percentage change relative to control cells. nih.gov
| Treatment | Concentration | Mean F-actin Fluorescence Intensity (% of Control) |
| Control | - | 100% |
| IL-1α | 0.25 U/ml | 161% |
| IL-6 | 10 ng/ml | 122% |
| IL-6 | 50 ng/ml | 135% |
| TNF-α | 10 ng/ml | 134% |
Table 2: Analysis of Actin Cytoskeleton Reorganization in Tanycytes Co-cultured with Endothelial Cells
This table shows the quantitative analysis of morphological changes in tanycytes (specialized ependymal cells) after being cultured with an endothelial cell line (EA.hy926) for 30 minutes. Cells were categorized into three classes based on their actin organization as visualized by phalloidin staining. The data represents the percentage of cells in each class under control and co-culture conditions. researchgate.net
| Condition | Class 1 (% of cells) | Class 2 (% of cells) | Class 3 (% of cells) |
| Control (Tanycytes alone) | 75% | 20% | 5% |
| Tanycytes + Endothelial Cells | 25% | 45% | 30% |
Class 1: Cells with cortical actin and diffuse cytoplasmic F-actin.
Class 2: Cells with cortical actin and the presence of stress fibers.
Class 3: Cells with no cortical actin and prominent stress fibers.
Table 3: Effect of Actin-Modifying Agents on Neuronal F-actin Intensity
This table displays the quantification of F-actin intensity in cultured cortical neurons from wild-type (WT) and knockout (Cap2gt/gt) mice. F-actin was visualized with TRITC-phalloidin, and the fluorescence intensity per 10 µm of dendrite was measured. The data shows a baseline difference between the genotypes and could be used to assess the impact of actin-modifying agents. frontiersin.org
| Genotype | Mean F-actin Intensity (Arbitrary Units / 10 µm) | Standard Error |
| Wild-Type (WT) | 18.0 | ± 1.3 |
| Cap2gt/gt | 24.0 | ± 2.3 |
Table 4: Quantitative Analysis of Actin Filament Properties on Different Surface Charges
This table presents a quantitative analysis of the actin cytoskeleton in osteoblastic MG-63 cells cultured for 1 hour on surfaces with varying charges. Actin filaments were stained with a fluorescent phalloidin and analyzed using FilaQuant software to determine the number of filaments, total filament length, and mean filament length. mdpi.com
| Surface | Surface Charge | Number of Actin Filaments | Total Actin Filament Length (µm) | Mean Actin Filament Length (µm) |
| Titanium (Ti) | Negative | 62.3 | 386.5 | 6.2 |
| PPAAm | Moderately Positive | 148.3 | 1050.0 | 6.6 |
| PDADMA | Highly Positive | 51.4 | 241.6 | 4.3 |
Experimental Protocols and Optimization Strategies
Preparation of Biological Samples for Phalloidin-AMCA Staining
Proper preparation of biological specimens is the foundational step for effective F-actin labeling. The choice of fixation and permeabilization methods is critical for preserving the intricate actin cytoskeleton and allowing the Phalloidin-AMCA conjugate to access its target.
The primary goal of fixation is to preserve cellular architecture and immobilize molecular components in a life-like state. For phalloidin (B8060827) staining, chemical cross-linking fixatives are preferred as they maintain the quaternary structure of F-actin, which is essential for high-affinity binding of the phalloidin conjugate cytoskeleton.com.
Formaldehyde is the most widely recommended fixative for this purpose abcam.comaatbio.com. Methanol-free formaldehyde, typically at a concentration of 3-4% in a buffered solution such as Phosphate-Buffered Saline (PBS), is commonly used for 10-30 minutes at room temperature aatbio.comabcam.co.jpthermofisher.com. It is crucial to avoid fixatives containing methanol or acetone, as these organic solvents can disrupt the delicate structure of actin filaments, leading to artifacts or a complete loss of staining cytoskeleton.comabcam.co.jpthermofisher.comcohesionbio.com. Glutaraldehyde can also be used and may provide excellent preservation of actin filaments cytoskeleton.comyeasenbio.com. However, it can also increase autofluorescence.
Recent studies in super-resolution microscopy have highlighted the importance of the fixation buffer composition and temperature. For instance, fixing cells with 4% paraformaldehyde (PFA) in a cytoskeleton-stabilizing buffer like PEM (PIPES, EGTA, and magnesium) at 37°C has been shown to preserve the actin cytoskeleton in a state that more closely resembles that of live cells nih.govresearchgate.net. After fixation, it is a common practice to quench any remaining formaldehyde with agents like 0.1 M glycine or 10 mM ethanolamine in PBS to reduce background fluorescence abcam.comabcam.co.jpangelfire.com.
| Parameter | Recommendation | Rationale |
| Fixative | 3-4% Methanol-Free Formaldehyde or Paraformaldehyde | Preserves F-actin quaternary structure required for phalloidin binding. |
| Solvent | Phosphate-Buffered Saline (PBS) or Cytoskeleton-Stabilizing Buffer (e.g., PEM) | Maintains physiological pH and osmolarity. |
| Temperature | Room Temperature (or 37°C for optimal preservation) | Influences the rate and efficacy of fixation. |
| Duration | 10-30 minutes | Sufficient time for cross-linking without inducing artifacts. |
| Quenching | 0.1 M Glycine or 10 mM Ethanolamine in PBS | Reduces background fluorescence from unreacted formaldehyde. |
Following fixation, the cell membrane must be permeabilized to allow the this compound, which is not cell-permeant, to enter the cell and bind to intracellular F-actin abcam.comcohesionbio.com. Non-ionic detergents are typically used for this purpose.
A widely used permeabilization agent is Triton X-100 at a concentration of 0.1% to 0.5% in PBS for 3 to 15 minutes at room temperature cytoskeleton.comabcam.comaatbio.comabcam.co.jpcohesionbio.comyeasenbio.comangelfire.comresearchgate.netmdpi.com. The duration and concentration of the detergent can be adjusted depending on the cell type and the density of the cellular structures. Over-permeabilization should be avoided as it can lead to the loss of cellular components and increased background signal. After permeabilization, thorough washing with PBS is necessary to remove the detergent before adding the staining solution cohesionbio.comresearchgate.net.
For some applications, a one-step fixation and permeabilization procedure can be employed. This involves incubating the cells in a solution containing both formaldehyde and a permeabilizing agent like lysopalmitoylphosphatidylcholine abcam.comthermofisher.comresearchgate.net. This can be a time-saving approach, though it may require optimization for specific experimental conditions abcam.comthermofisher.com.
| Parameter | Recommendation | Rationale |
| Permeabilizing Agent | 0.1-0.5% Triton X-100 | Creates pores in the cell membrane for probe entry. |
| Solvent | Phosphate-Buffered Saline (PBS) | Maintains cellular integrity during permeabilization. |
| Temperature | Room Temperature | Standard condition for effective permeabilization. |
| Duration | 3-15 minutes | Balances efficient permeabilization with preservation of cellular structures. |
The robust and specific binding of phalloidin conjugates to F-actin makes them versatile tools for a wide range of sample types.
Fixed Cells: Phalloidin-AMCA is routinely used to stain F-actin in both adherent and suspension cell cultures abcam.com. The protocols generally involve the fixation and permeabilization steps described above, followed by incubation with the fluorescent conjugate.
Tissue Sections: Phalloidin conjugates are effective for visualizing F-actin in formaldehyde-fixed frozen or paraffin-embedded tissue sections abcam.comabcam.co.jpcohesionbio.com. For paraffin-embedded tissues, a deparaffinization step is required before proceeding with fixation and staining abcam.com. The staining of thicker specimens may require longer incubation times or adjustments to the permeabilization protocol to ensure adequate penetration of the probe angelfire.com.
Cell-Free Systems: Phalloidin-AMCA is also a valuable tool in cell-free experiments, such as in vitro actin polymerization assays cytoskeleton.comthermofisher.comresearchgate.net. In these systems, the conjugate can be used to label, identify, and quantify the formation of F-actin from purified G-actin researchgate.netaatbio.com. The ability of phalloidin to stabilize actin filaments is also a key feature in these applications thermofisher.comresearchgate.net.
Critical Parameters for Optimal Staining Efficacy
Achieving the best possible staining results with this compound requires careful optimization of several key parameters. These include the concentration of the probe, the duration of incubation, and the composition of the buffer system.
The optimal concentration of this compound and the required incubation time can vary depending on the specific cell type, sample preparation, and the permeability of the cells or tissues to the probe abcam.comabcam.co.jp.
Generally, a working concentration is prepared by diluting the stock solution in a buffer such as PBS, often containing a blocking agent like 1% Bovine Serum Albumin (BSA) to minimize non-specific binding abcam.comaatbio.comthermofisher.com. Recommended dilution factors typically range from 1:40 to 1:1000, and it is advisable to empirically determine the optimal concentration for each experimental setup abcam.comcohesionbio.com.
Incubation times can range from 20 to 90 minutes at room temperature abcam.comaatbio.comresearchgate.net. Shorter incubation times may be sufficient for single-cell layers, while longer incubations might be necessary for tissue sections or densely packed cells angelfire.comnih.gov. It is important to protect the fluorescent conjugate from light during incubation to prevent photobleaching cytoskeleton.com.
| Cell/Sample Type | Recommended Starting Concentration | Recommended Incubation Time |
| Adherent Cultured Cells | 1:100 - 1:1000 dilution of stock | 20 - 90 minutes at RT |
| Suspension Cells | 1:100 - 1:1000 dilution of stock | 20 - 90 minutes at RT |
| Tissue Sections | 1:50 - 1:500 dilution of stock | 30 - 120 minutes at RT |
| Cell-Free Actin Filaments | 70 nM | 60 minutes at RT |
The choice of buffer and the maintenance of a stable pH are critical for successful phalloidin staining. Phosphate-Buffered Saline (PBS) at a pH of 7.4 is the most commonly used buffer for washing and for diluting the this compound cytoskeleton.comabberior.rocks.
Phalloidin contains an unusual thioether bridge between a cysteine and a tryptophan residue, which is crucial for its high-affinity binding to F-actin abcam.comthermofisher.comresearchgate.net. This thioether linkage can be cleaved at elevated pH, leading to a loss of binding affinity abcam.comabcam.co.jpthermofisher.comresearchgate.net. Therefore, it is essential to maintain the pH of all solutions within a stable, near-neutral range.
The use of a blocking agent, such as 1% BSA in the staining buffer, is also recommended to reduce non-specific background staining abcam.comthermofisher.com. For mounting the stained samples, an aqueous mounting medium, optionally containing an anti-bleaching agent, should be used to preserve the fluorescence signal abcam.comabcam.co.jp.
Multi-Color Labeling Approaches with this compound
The conjugation of Phalloidin to the blue-emitting fluorophore Aminomethylcoumarin (AMCA) provides a valuable tool for visualizing F-actin in the context of multi-color fluorescence microscopy. lumiprobe.comaatbio.com With an excitation maximum around 346 nm and an emission maximum at approximately 434 nm, Phalloidin-AMCA occupies the blue portion of the spectrum. aatbio.com This spectral positioning allows for its combination with other fluorescent probes that emit in the green, yellow, and red channels, enabling the simultaneous visualization of multiple cellular targets. lumiprobe.com Effective multi-color imaging hinges on the careful selection of compatible fluorophores and the implementation of imaging strategies that resolve the signals from each probe, a process known as multiplexing. abcam.comthermofisher.com
Combination with Immunofluorescence for Multi-Target Imaging
This compound is highly compatible with standard immunofluorescence (IF) protocols, allowing for the concurrent labeling of the actin cytoskeleton and other specific proteins of interest within the same sample. microscopyu.com This combined approach provides spatial context, revealing the localization of target proteins relative to the intricate network of actin filaments.
The general workflow for combining Phalloidin-AMCA with immunofluorescence involves a sequential series of steps after initial sample preparation (fixation and permeabilization):
Blocking: The sample is first treated with a blocking solution, such as bovine serum albumin (BSA) or normal serum, to prevent non-specific binding of antibodies.
Primary Antibody Incubation: The sample is incubated with a primary antibody that specifically targets the protein of interest.
Secondary Antibody Incubation: Following washing steps to remove unbound primary antibody, the sample is incubated with a secondary antibody conjugated to a fluorescent dye. This secondary antibody is chosen to bind specifically to the primary antibody and carries a fluorophore (e.g., FITC, Alexa Fluor 488, TRITC, or Alexa Fluor 568) that is spectrally distinct from AMCA.
Phalloidin-AMCA Staining: The this compound is then added to stain the F-actin filaments. Some protocols suggest that the phalloidin conjugate can be added concurrently with either the primary or secondary antibody incubation step to streamline the process. abcam.com
Washing and Mounting: Finally, the sample is washed to remove excess reagents and mounted for microscopic observation.
This integrated protocol allows researchers to generate high-contrast, multi-color images detailing the architecture of the cytoskeleton alongside the distribution of other specific cellular components.
Strategies for Minimizing Spectral Overlap in Multiplexing
A primary challenge in multi-color fluorescence imaging is spectral overlap, or "bleed-through," where the emission from one fluorophore is detected in the channel designated for another. scispace.com This can lead to false positives and complicate the interpretation of colocalization data. Several strategies can be employed to minimize spectral overlap when using Phalloidin-AMCA.
Fluorophore Selection: The most fundamental strategy is the careful selection of fluorophores with minimal spectral overlap. abcam.com Since AMCA emits in the blue channel, it pairs well with fluorophores that have distinct excitation and emission peaks in the green, red, and far-red regions of the spectrum. The AMCA fluorophore itself is advantageous for multi-color labeling due to its minimal fluorescence overlap with green- and longer wavelength-emitting fluorescent dyes. lumiprobe.com
Below is a table of fluorophores commonly used in immunofluorescence that are spectrally compatible with Phalloidin-AMCA.
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Compatibility Notes |
| Phalloidin-AMCA | ~346 | ~442 | Blue | Reference Probe |
| FITC | ~496 | ~516 | Green | Minimal overlap with AMCA. hellobio.com |
| Alexa Fluor 488 | ~496 | ~519 | Green | Bright and photostable; excellent partner for AMCA. |
| TRITC / Rhodamine | ~550 | ~570 | Red-Orange | Good spectral separation from AMCA and green fluorophores. thermofisher.com |
| Alexa Fluor 568 | ~578 | ~603 | Red | Provides a bright red signal with clear separation. |
| Alexa Fluor 647 | ~650 | ~668 | Far-Red | Ideal for a third or fourth color, far from the AMCA spectrum. |
Sequential Image Acquisition: Instead of capturing all fluorescence channels simultaneously, sequential scanning can be used. In this method, the sample is excited with a single laser line at a time (e.g., a UV laser for AMCA), and only the emission for that specific channel is collected. The process is then repeated for the next fluorophore with its corresponding laser and detector settings (e.g., a 488 nm laser for FITC/Alexa Fluor 488). This temporal separation of excitation and detection ensures that emission from one fluorophore does not bleed into an adjacent channel, providing a clean separation of signals. nih.gov
Spectral Imaging and Linear Unmixing: For fluorophores with significant spectral overlap that cannot be resolved by conventional filters, spectral imaging combined with linear unmixing offers a powerful computational solution. fsu.edu This technique involves using a specialized detector to capture the entire emission spectrum at each pixel of the image, creating a "lambda stack". microscopyu.com
The process works as follows:
Acquire Reference Spectra: A reference emission spectrum is first collected for each fluorophore used in the experiment (e.g., by imaging samples stained with only Phalloidin-AMCA, or only the Alexa Fluor 488-conjugated antibody).
Image the Multi-Labeled Sample: A lambda stack is acquired from the fully stained sample.
Apply Linear Unmixing Algorithm: A software algorithm then uses the reference spectra to mathematically calculate the contribution of each individual fluorophore to the total signal in every pixel. microscopyu.commicroscopyu.com
This method can effectively separate even highly overlapping fluorophores, such as distinguishing between Green Fluorescent Protein (GFP) and FITC, which have emission peaks only a few nanometers apart. scispace.com
The following table summarizes and compares these strategies.
| Strategy | Principle | Advantages | Disadvantages |
| Fluorophore Selection | Choose dyes with widely separated excitation and emission peaks. | Simple, effective, and requires no special equipment or software. | Limited by the availability of fluorophores and antibody conjugates. |
| Sequential Acquisition | Excite and detect each fluorophore one at a time. | Effectively eliminates crosstalk between channels. Standard on most confocal microscopes. | Can be slower, potentially problematic for imaging rapid dynamic events in live cells. |
| Spectral Imaging & Linear Unmixing | Computationally separate overlapping emission spectra based on reference "fingerprints". | Highly effective for separating spectrally close fluorophores. Can also remove autofluorescence. | Requires specialized spectral detectors and software. Reference spectra must be accurately measured. |
Research Insights and Comparative Utility
Distinctions from Actin-Specific Antibodies in Staining Applications
Phalloidin-AMCA conjugate, like other phalloidin-based probes, offers several distinct advantages over actin-specific antibodies for staining filamentous actin (F-actin) in research applications. These differences primarily stem from the nature of the binding molecule, its size, and its specificity.
One of the most significant distinctions is the specificity for F-actin. Phalloidin (B8060827) binds with high affinity specifically to F-actin, the polymeric form of actin, but not to G-actin, the monomeric form. nordicbiosite.com In contrast, some actin-specific antibodies may recognize both F-actin and G-actin, which can lead to higher background signals and less precise visualization of the actin cytoskeleton. aatbio.com This high specificity of phalloidin results in negligible non-specific staining, providing a clear and high-contrast image of the actin filament network. lumiprobe.com
The physical size of the staining agent is another critical difference. Phalloidin is a small bicyclic peptide (approximately 1.2-1.5 kDa), whereas antibodies are significantly larger protein complexes (around 150 kDa). nordicbiosite.com The smaller size of phalloidin allows for a much denser labeling of actin filaments. nordicbiosite.com This high-density labeling is crucial for capturing detailed, high-resolution images of the intricate actin network. nordicbiosite.com Furthermore, the small size of the phalloidin molecule means it is less likely to sterically hinder the functional properties of the actin filaments it binds to, a potential concern with the bulkier antibody molecules. nordicbiosite.com
The staining process itself also differs. Staining with phalloidin conjugates is a direct, one-step process that is generally faster and simpler than immunofluorescence (IF) protocols. jacksonimmuno.com Antibody-based staining is often a multi-step, labor-intensive process that requires careful optimization of parameters such as fixation, antigen retrieval, and blocking steps to prevent non-specific antibody binding. aatbio.com Antibodies may also exhibit cross-reactivity, which requires complex blocking procedures to mitigate. jacksonimmuno.com Phalloidin, in contrast, binds directly and uniformly to F-actin without the need for these additional steps. jacksonimmuno.com
| Feature | Phalloidin Conjugates | Actin-Specific Antibodies |
|---|---|---|
| Target Specificity | Specifically binds to filamentous (F)-actin | May bind to both F-actin and globular (G)-actin |
| Size | Small molecule (~1.2-1.5 kDa) | Large protein complex (~150 kDa) |
| Labeling Density | High, allowing for detailed imaging | Lower, due to larger size |
| Staining Protocol | Simple, one-step process | Multi-step, requires optimization (fixation, blocking) |
| Background Signal | Low, due to high specificity | Potentially higher, due to non-specific binding |
Evaluation of Specificity and Background Fluorescence
This compound is renowned for its high degree of specificity for F-actin, which directly contributes to its utility in producing images with minimal background fluorescence. The non-specific binding of phalloidin conjugates is considered negligible, resulting in a high contrast between the stained actin filaments and the rest of the cell. aatbio.com This characteristic is a significant advantage over antibody-based methods, which can suffer from non-specific binding to other cellular components, leading to higher background noise and lower resolution images. aatbio.com
The inherent properties of the AMCA (Aminomethylcoumarin Acetate) fluorophore also play a role in background considerations. AMCA is a blue fluorescent dye, and while it is one of the brightest blue fluorophores, cellular autofluorescence can be more prominent in the blue region of the spectrum. lumiprobe.comaatbio.com Therefore, in tissues or cell types with high intrinsic autofluorescence, careful selection of filters and imaging conditions is necessary to maintain a high signal-to-noise ratio. aatbio.com Despite this, the high binding affinity and specificity of phalloidin for F-actin generally ensure that the signal from the stained filaments is significantly above the background. For applications requiring multi-color imaging, AMCA's minimal fluorescence overlap with green-emitting and longer-wavelength dyes makes it a suitable choice. lumiprobe.com
Contributions to Understanding Actin Cytoskeleton Organization and Function
The use of fluorescently labeled phalloidin, including Phalloidin-AMCA, has been instrumental in advancing our understanding of the actin cytoskeleton's complex organization and its myriad of functions. By providing a clear and detailed visualization of F-actin, these conjugates have become an essential tool in cell biology. aatbio.comjacksonimmuno.com
Phalloidin staining allows researchers to study the intricate architecture of the actin cytoskeleton, including structures like stress fibers, cortical actin networks, lamellipodia, and filopodia. plos.org The ability to visualize these structures with high resolution is fundamental to investigating cellular processes such as cell motility, adhesion, division (cytokinesis), and the maintenance of cell shape. aatbio.com
When introduced into cells, phalloidin stabilizes actin filaments by preventing their depolymerization and inhibiting the ATP hydrolysis activity of F-actin. aatbio.com While this property is toxic to living cells, it is invaluable for preserving the delicate actin structures in fixed-cell preparations, allowing for detailed microscopic analysis. nordicbiosite.com Research using phalloidin conjugates has helped to elucidate how the dynamic equilibrium between G-actin and F-actin is crucial for cellular functions. For instance, microinjection studies have shown that at low concentrations, phalloidin can cause the aggregation of cytoplasmic actin into stable "islands" of polymers without disrupting existing stress fibers. thermofisher.com These experiments have provided insights into how the controlled, reversible polymerization of actin is a prerequisite for cell locomotion and growth. thermofisher.com
Comparative Analysis of Different Phalloidin Conjugates
Phalloidin can be conjugated to a wide array of fluorescent dyes, spanning the entire visible spectrum. The choice of a specific conjugate, such as Phalloidin-AMCA, depends on the experimental requirements, including the instrumentation available (lasers and filters), the need for multiplexing with other fluorescent probes, and the photophysical properties of the dye itself.
Phalloidin-AMCA is a blue-fluorescent probe with maximum excitation around 350-353 nm and maximum emission around 442 nm. aatbio.comabnova.com AMCA is considered one of the brighter blue fluorescent dyes and exhibits high resistance to photobleaching and pH-independent fluorescence. lumiprobe.comlumiprobe.com However, blue-fluorescent dyes are generally less photostable and can have lower fluorescence quantum yields compared to dyes that emit at longer wavelengths. aatbio.com They can also be challenging to use in tissues with high autofluorescence. aatbio.com
Compared to traditional conjugates like those with fluorescein (B123965) (FITC) and rhodamine (TRITC), newer generation dyes such as the Alexa Fluor, iFluor, and CF series offer significant advantages in terms of brightness and photostability. jacksonimmuno.comaatbio.comthermofisher.com For example, Phalloidin-iFluor™ 488 and Alexa Fluor® 488 conjugates provide brighter signals and greater photostability than the classic green-fluorescent FITC conjugate. nordicbiosite.com Similarly, red-orange fluorescent dyes like Alexa Fluor 546 and 568 are often used as replacements for rhodamine phalloidin because their emission spectra are better separated from green-fluorescent dyes, making them more suitable for multicolor imaging. thermofisher.com
The table below provides a comparative overview of the spectral properties of Phalloidin-AMCA and other commonly used phalloidin conjugates.
| Phalloidin Conjugate | Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Color | Key Characteristics |
|---|---|---|---|---|---|
| Phalloidin-AMCA | Coumarin | 353 | 442 | Blue | Bright blue fluorescence, good for multiplexing. aatbio.comlumiprobe.com |
| Phalloidin-Alexa Fluor 350 | Alexa Fluor | 346 | 442 | Blue | Spectrally similar to AMCA, part of the photostable Alexa Fluor family. thermofisher.com |
| Phalloidin-FITC | Fluorescein | 492 | 518 | Green | Classic green fluorophore, prone to photobleaching. aatbio.comjacksonimmuno.com |
| Phalloidin-Alexa Fluor 488 | Alexa Fluor | 496 | 518 | Green | Brighter and more photostable than FITC. thermofisher.com |
| Phalloidin-TRITC/Rhodamine | Rhodamine | 546 | 575 | Red-Orange | Traditional red fluorophore, good photostability. aatbio.comaatbio.com |
| Phalloidin-Alexa Fluor 568 | Alexa Fluor | 578 | 603 | Red | Brighter and more photostable alternative to TRITC. thermofisher.com |
| Phalloidin-Alexa Fluor 647 | Alexa Fluor | 650 | 668 | Far-Red | Very bright and photostable, suitable for super-resolution microscopy. plos.org |
Future Perspectives in Phalloidin Amca Conjugate Research
Innovations in Fluorophore Conjugation Chemistry
The performance of a phalloidin (B8060827) conjugate is fundamentally dependent on the properties of its attached fluorophore and the chemistry used to link them. Innovations in this area are aimed at creating probes that are brighter, more photostable, and possess chemical functionalities suited for advanced applications.
A significant advancement lies in the development of next-generation dyes, such as the CF® Dyes and Alexa Fluor™ Plus dyes, which offer superior brightness and photostability compared to traditional fluorophores. thermofisher.com For instance, Alexa Fluor Plus conjugates can exhibit three to five times the signal sensitivity of their predecessors, which is particularly advantageous for challenging imaging scenarios. thermofisher.com
Furthermore, research is focused on improving the stability of the phalloidin-actin bond itself, which can be compromised by the conjugation process. Traditional phalloidin conjugates may show weakened affinity for F-actin due to the dye modification, leading to signal loss over time. biotium.com To address this, new product lines like ActinBrite™ High Affinity Phalloidin Conjugates have been engineered. These probes are designed to preserve the high binding affinity of the native phalloidin molecule, resulting in bright and exceptionally stable staining that can last for more than a month after the initial procedure. biotium.combio-equip.cnthe-scientist.com This extended stability provides greater flexibility for experiments that require delayed imaging. biotium.comthe-scientist.com
Another innovative approach involves the design of novel linkers for conjugation. For example, trifunctional linkers (termed TRITON) have been developed to create phalloidin conjugates specifically for expansion microscopy (ExM). nih.gov This linker technology ensures efficient anchoring of the probe within the swellable polymer gel used in ExM, leading to excellent signal retention and robust visualization of actin filaments after expansion. nih.gov Such chemical strategies that modify the linker, rather than just the fluorophore, open new avenues for tailoring phalloidin conjugates to specific imaging modalities.
| Conjugate Type | Key Innovation | Advantage(s) | Application(s) |
| Alexa Fluor™ Plus Conjugates | Enhanced Dye Brightness | 3-5x greater signal sensitivity compared to standard Alexa Fluor dyes. thermofisher.com | Imaging fine actin stress fibers, super-resolution microscopy. thermofisher.com |
| ActinBrite™ High Affinity Conjugates | Preserved Phalloidin Binding Affinity | Staining remains stable for over a month, minimizing signal loss over time. biotium.comthe-scientist.com | Long-term studies, experiments requiring delayed imaging. biotium.comthe-scientist.com |
| TRITON-Linker Conjugates | Trifunctional Linker for Polymer Anchoring | Efficient signal retention and anchoring for robust visualization post-expansion. nih.gov | Expansion Microscopy (ExM). nih.gov |
Expanding Applications in Dynamic Cell Processes
A major limitation of phalloidin conjugates, including Phalloidin-AMCA, is their general inability to cross the membranes of living cells and their toxic effect of overly stabilizing actin filaments, which disrupts normal cellular dynamics. plos.org For this reason, their use has been largely confined to fixed and permeabilized cells. However, the demand for tools to visualize F-actin in living cells is driving research into novel delivery methods and alternative probes.
While direct application to live cells is not standard, methods such as microinjection of fluorescently labeled phalloidin have been successfully used to track F-actin dynamics in vivo, for instance, in plant mitotic cells. nih.gov Other strategies, such as loading the conjugates into live cells via cationic liposomes, have also been reported. biotium.com These methods, while technically challenging, provide a potential pathway for using existing phalloidin conjugates to study dynamic processes.
The development of cell-permeable, F-actin-stabilizing compounds that are functionally similar to phalloidin but designed for live-cell imaging represents a significant parallel advancement. cytoskeleton.com For example, jasplakinolide (B32604) derivatives have been optimized for cell permeability and F-actin staining in living systems. cytoskeleton.com While distinct from phalloidin, the progress in this area informs the potential future development of cell-permeable phalloidin variants. The insights gained from comparing phalloidin with genetically encoded actin reporters like Lifeact or F-tractin in live cells also highlight specific filament populations and dynamic events that new probes would need to capture. nih.gov
Future research may focus on modifying the phalloidin peptide itself to enhance cell permeability, perhaps through conjugation to cell-penetrating peptides, without compromising its high-affinity binding to F-actin.
Potential for Novel Microscopic Imaging Modalities
The unique photophysical properties of modern fluorophores are enabling the use of phalloidin conjugates in a growing number of novel and super-resolution microscopy techniques. These advanced imaging modalities overcome the diffraction limit of conventional light microscopy, allowing for nanoscale visualization of actin architecture.
Several super-resolution techniques are now compatible with phalloidin conjugates:
Stochastic Optical Reconstruction Microscopy (STORM): Phalloidin conjugated to specific photoswitchable dyes, such as AlexaFluor 647, CF®647, and CF®680, is widely used for dSTORM imaging of F-actin. plos.orgbiotium.combiotium.com This technique relies on the stochastic activation of single fluorophores to reconstruct an image with a resolution far exceeding the diffraction limit. plos.org
Single-Molecule Labeling and Localization Microscopy (SMLLM): A recently developed technique, also referred to as phalloidin-PAINT (Points Accumulation for Imaging in Nanoscale Topography), leverages the intrinsic, transient binding and dissociation of dye-conjugated phalloidin from F-actin. nih.govbiorxiv.orgnih.gov By imaging in a buffer containing a low concentration of the phalloidin conjugate, the stochastic binding events can be localized with high precision. This method offers advantages such as better preservation of delicate cellular structures and more consistent quantification of F-actin at the nanoscale. biorxiv.orgnih.gov
Expansion Microscopy (ExM): This technique achieves super-resolution by physically expanding the biological sample after linking it to a swellable polymer. nih.gov As mentioned previously, the development of phalloidin conjugates with specialized linkers that can be covalently anchored to the polymer gel has been crucial for enabling detailed, antibody-free visualization of the actin cytoskeleton with ExM. nih.gov
The continued development of new fluorophores with optimal photochemical properties for these techniques will further expand the potential of phalloidin conjugates as indispensable tools for nanoscale imaging of the actin cytoskeleton. biotium.com
| Imaging Modality | Principle | Role of Phalloidin Conjugate | Required Conjugate Property |
| dSTORM | Super-resolution via stochastic activation and localization of single molecules. | Labels F-actin with photoswitchable dyes (e.g., AlexaFluor 647, CF®680). plos.orgbiotium.com | Conjugated to a dye capable of photoswitching between a fluorescent "on" state and a dark "off" state. plos.org |
| Phalloidin-PAINT / SMLLM | Super-resolution via localization of stochastic, transient binding events. | Transiently binds to F-actin from a dilute solution, allowing individual binding events to be imaged. biorxiv.orgnih.gov | Intrinsic dissociation from F-actin at a rate suitable for single-molecule detection. nih.govnih.gov |
| Expansion Microscopy (ExM) | Super-resolution via isotropic physical expansion of the sample. | Labels F-actin and is covalently anchored to a swellable polymer gel. nih.gov | Conjugated via a linker (e.g., TRITON) that can be integrated into the polymer network for signal retention. nih.gov |
Unresolved Questions and Directions for Mechanistic Studies
Despite its widespread use, there are still unresolved questions regarding the precise mechanistic effects of phalloidin on actin and its associated proteins. For decades, phalloidin was primarily considered a passive stabilizer of F-actin. pnas.org However, recent research suggests its role is more complex.
Studies have shown that phalloidin not only stabilizes filaments but can also actively influence their assembly and organization. For example, rhodamine-phalloidin (B2604369) was found to stimulate actin filament branch formation by the Arp2/3 complex more than tenfold and to inhibit the dissociation of these branches. nih.gov This finding was attributed to the unexpected binding of phalloidin to both the Arp2/3 complex and its activator, hWASp-VCA, with a dissociation equilibrium constant of about 100 nM. nih.gov This indicates that phalloidin is not merely an inert filament label but can directly perturb the activity of key actin-regulating proteins. The full scope of these "off-target" interactions remains an important area for future investigation.
Furthermore, the structural basis for phalloidin's high-affinity binding is well-characterized, showing that it interacts with residues from two adjacent actin monomers, effectively stapling the filament interface. nih.gov Cryo-electron microscopy studies confirm that phalloidin binding does not induce significant conformational changes in the actin filament itself. nih.gov This has led to the proposal that developing a cell-permeant version of a phalloidin conjugate would be immensely valuable to the field, as it would allow for precise F-actin labeling in live cells without the structural perturbations sometimes seen with larger, protein-based probes. nih.gov
Future mechanistic studies should therefore focus on:
Systematically screening for interactions between phalloidin and a wider range of actin-binding proteins to understand its full impact on cytoskeleton regulation.
Investigating the kinetics of phalloidin binding and dissociation in the presence of various cellular factors, building on the insights from phalloidin-PAINT. nih.gov
Exploring chemical modifications to the phalloidin peptide to create derivatives with new functionalities, such as cell permeability or photoswitchable binding activity, for advanced live-cell imaging applications.
Q & A
Basic: What are the standard protocols for using Phalloidin-AMCA Conjugate in F-actin staining?
Answer:
The standard protocol involves fixing cells with 4% paraformaldehyde, permeabilizing with 0.1% Triton X-100 in PBS (3–5 minutes), and incubating with this compound (diluted 1:1,000 in PBS with 1% BSA) for 20–90 minutes at room temperature. Post-staining, cells are rinsed 2–3 times with PBS and imaged using a microscope equipped with a DAPI filter (Ex/Em: 346/434 nm). For storage, aliquot the stock solution and store at -20°C, avoiding freeze-thaw cycles and light exposure .
Advanced: How can researchers optimize permeabilization conditions for dense tissues or 3D cell cultures?
Answer:
For dense tissues, adjust Triton X-100 concentration (0.1%–0.5%) and incubation time (5–15 minutes) to balance actin preservation and conjugate penetration. Validate permeabilization efficacy using positive/negative controls (e.g., untreated vs. Triton-treated samples). For 3D cultures, consider collagenase pretreatment (10–20 U/mL, 30 minutes) to enhance conjugate accessibility without disrupting F-actin integrity .
Basic: What storage conditions are recommended to maintain this compound stability?
Answer:
The conjugate should be aliquoted, stored at -20°C in light-protected vials, and thawed only once. Working solutions in PBS with 1% BSA are stable for ≤24 hours at 4°C. Long-term stability (≥6 months) requires avoidance of repeated freeze-thaw cycles and exposure to humidity .
Advanced: How to resolve discrepancies in fluorescence intensity when comparing Phalloidin-AMCA with other conjugates (e.g., FITC, TRITC)?
Answer:
Discrepancies arise from variations in quantum yield (e.g., FITC: 0.79 vs. AMCA: Not Determined) and extinction coefficients (AMCA: 19,000 M⁻¹cm⁻¹ vs. TRITC: 90,000 M⁻¹cm⁻¹). Normalize fluorescence signals using reference standards (e.g., microspheres) and adjust imaging parameters (exposure time, gain) to account for dye-specific photophysical properties .
Basic: How to combine this compound with antibody-based staining in multiplex experiments?
Answer:
Perform sequential staining: (1) Fix and permeabilize cells, (2) incubate with primary/secondary antibodies, (3) rinse with PBS, (4) apply this compound. Use species-specific cross-adsorbed antibodies to minimize nonspecific binding. Verify spectral overlap using single-stained controls and adjust filter sets to avoid bleed-through .
Advanced: What methodological considerations are critical for long-term live-cell imaging with this compound?
Answer:
Phalloidin-AMCA is unsuitable for live-cell imaging due to its cell-impermeant nature. For fixed-cell time-lapse studies, use antifade reagents (e.g., ProLong Diamond) and minimize photobleaching by limiting exposure to blue light (346 nm excitation). Validate signal integrity over time using fixed reference samples .
Basic: What experimental controls should be included to ensure staining specificity?
Answer:
Include:
- Negative control: Omit Phalloidin-AMCA to check autofluorescence.
- Competition control: Pre-incubate with excess unlabeled phalloidin (10x concentration) to block binding sites.
- Permeabilization control: Compare Triton-treated vs. untreated samples to confirm F-actin accessibility .
Advanced: How to quantify F-actin density using this compound fluorescence data?
Answer:
Use intensity-based quantification with software like ImageJ or FIJI:
Capture z-stack images to account for 3D actin distribution.
Subtract background using rolling-ball radius (50 pixels).
Normalize fluorescence intensity to cell area (ROI-based analysis).
Calibrate using reference standards (e.g., actin filament concentration gradients) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
Phalloidin is toxic (LD50 = 2 mg/kg). Use gloves, lab coats, and eye protection. Decontaminate spills with 10% bleach. Dispose of waste via approved biological hazard protocols. Avoid inhalation or skin contact with powdered conjugate .
Advanced: How to validate this compound specificity in novel cell types or experimental conditions?
Answer:
Validate via:
Pharmacological disruption: Treat cells with latrunculin B (2 µM, 1 hour) to depolymerize F-actin; staining intensity should decrease proportionally.
Cross-validation: Compare with alternative F-actin probes (e.g., LifeAct-GFP).
Dose-response: Titrate conjugate concentration (0.1–1 µg/mL) to establish linear signal-concentration relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
